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Compound of Interest

6-Bromo-3-chloro-2-
Compound Name:
fluorobenzaldehyde

Cat. No.: B1528929

6-Bromo-3-chloro-2-fluorobenzaldehyde is a poly-halogenated aromatic aldehyde that
serves as a critical intermediate in the synthesis of advanced pharmaceuticals and
agrochemicals.[1] Its utility lies in the precise arrangement of its functional groups—the reactive
aldehyde and the strategically placed halogens—which allow for complex molecular
architectures.[1] However, the successful application of this reagent in synthesis, purification,
and formulation is fundamentally governed by its interaction with various solvent systems. A
thorough understanding of its solubility is not merely academic; it is a prerequisite for process
optimization, yield maximization, and scalable manufacturing.

This guide provides a comprehensive framework for understanding and determining the
solubility of 6-Bromo-3-chloro-2-fluorobenzaldehyde. Recognizing that readily available
quantitative data for this specific compound is limited, we shift the focus from a simple data
repository to a more practical, predictive, and methodological approach. We will delve into the
physicochemical properties of the molecule, apply foundational solubility theories to predict its
behavior, and provide detailed, field-proven protocols for its empirical determination. This
document is designed for the research scientist and drug development professional, offering
the necessary tools to confidently and accurately manage the solubility challenges associated
with this versatile intermediate.

Physicochemical Profile of 6-Bromo-3-chloro-2-
fluorobenzaldehyde
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Understanding the inherent properties of the solute is the first step in predicting its solubility.
The molecule's structure, a combination of a polar aldehyde group and a bulky, hydrophobic,
halogen-substituted aromatic ring, creates a nuanced solubility profile.

Property Value Source
CAS Number 1114809-02-7 [21[3]
Molecular Formula C7HsBrCIFO [11121[3]
Molecular Weight 237.45 g/mol [1][2][3]
Physical Form Solid, Light pink powder [1]
Calculated LogP 3.0541 [3]
Hydrogen Bond Acceptors 1 (Aldehyde Oxygen) [3]
Hydrogen Bond Donors 0 [3]

Topological Polar Surface Area

17.07 A2 [3]
(TPSA)

The high calculated LogP value strongly suggests poor solubility in water and a preference for
lipophilic (organic) environments. The presence of a single hydrogen bond acceptor and no
donors indicates that its interactions with protic solvents will be limited compared to molecules
capable of extensive hydrogen bonding.

Theoretical Framework for Solubility Prediction

While empirical testing is the gold standard, theoretical models provide a powerful predictive
lens for solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar polarities are more likely to be
soluble in one another.[4][5] Polarity is a continuous scale, and solvents are often categorized
as non-polar, polar aprotic, and polar protic.[6][7]
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» Non-Polar Solvents (e.g., Hexane, Toluene): Interact primarily through weak van der Waals
forces (dispersion forces).

» Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)):
Possess a significant dipole moment but lack O-H or N-H bonds, preventing them from
donating hydrogen bonds.

o Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Have large dipole moments and can
both donate and accept hydrogen bonds.

Given the structure of 6-Bromo-3-chloro-2-fluorobenzaldehyde—a large, non-polar aromatic
core with a moderately polar aldehyde group—we can predict the following:

» High Solubility in non-polar and polar aprotic solvents that can effectively solvate the bulky
aromatic ring.

o Moderate to Low Solubility in polar protic solvents, as the molecule cannot donate hydrogen
bonds to participate fully in the solvent's H-bonding network.

e Very Low to Insoluble in water, consistent with its high LogP value.
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KB>Step 1: System PreparationB><BR/>Add excess solute to a known<BR/>volume/mass of solvent in a sealed vial

\ 4

KB>Step 2: EquilibrationB><BR/>Agitate at constant temperature<BR/>(e.g., 24-48h) until equilibrium is reached

B>Step 3: Phase SeparationB><BR/>Allow solid to settle. Centrifuge if necessary.<BR/>Filter supernatant through a 0.45um filte

<B>Step 4: QuantificationB><BR/>Analyze a known volume of the<BR/>clear, saturated solution.

B>Step 5: CalculationB><BR/>Determine concentration (e.g., mg/mL or g/L)<BR/>based on the quantification method

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Foreword: Navigating the Solubility Landscape of a Key
Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1528929#solubility-of-6-bromo-3-chloro-2-
fluorobenzaldehyde-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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